Bexarotene-13C4 - 1185030-01-6

Bexarotene-13C4

Catalog Number: EVT-1440083
CAS Number: 1185030-01-6
Molecular Formula: C24H28O2
Molecular Weight: 352.455
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Bexarotene

Compound Description: Bexarotene is a selective retinoid X receptor (RXR) agonist [, , , , , ]. It is FDA-approved for treating cutaneous T-cell lymphoma (CTCL) [, , , , , , , , , , , , , , , ]. Bexarotene's mechanism of action involves inducing RXR homodimerization, which triggers apoptosis and inhibits proliferation in cancer cells [].

Relevance: Bexarotene is the parent compound of Bexarotene-13C4, differing only in the isotopic labeling. Bexarotene-13C4 likely shares a very similar structure and potentially comparable biological activity with bexarotene, making it a suitable candidate for investigating bexarotene's pharmacokinetic properties [, ].

Tazarotene

Compound Description: Tazarotene, like bexarotene, is a retinoid. It is clinically used for treating skin conditions like psoriasis and acne [].

Relevance: Tazarotene was identified alongside bexarotene in a drug screen for potential therapeutics for Multiple Sulfatase Deficiency (MSD). This suggests a potential structural similarity and shared mechanism related to their impact on FGE stability []. Although the specific mechanism might differ from bexarotene's RXR agonism, this finding highlights the therapeutic relevance of retinoids as a class [].

All-trans-retinoic acid (ATRA)

Compound Description: All-trans-retinoic acid (ATRA) is a retinoid and the active metabolite of vitamin A. It is used clinically in treating acute promyelocytic leukemia (APL) [].

Relevance: ATRA, alongside bexarotene, demonstrates synergistic anti-leukemic activity []. Although ATRA primarily targets retinoic acid receptors (RARs), the synergy with bexarotene suggests an interplay between RAR and RXR pathways in certain leukemia contexts []. This finding broadens the therapeutic potential of retinoids like Bexarotene-13C4, hinting at possible combination therapies [].

9-cis-Retinoic Acid (9CisRA) and NRX 194204

Compound Description: 9CisRA and NRX 194204 are both RXR agonists [].

Relevance: Similar to bexarotene, 9CisRA and NRX 194204 demonstrated the ability to promote T regulatory cell (Treg) induction and suppress Th17 differentiation in vitro []. This suggests shared immunomodulatory effects among RXR agonists, highlighting the potential of Bexarotene-13C4 and its parent compound in influencing immune responses, particularly in the context of autoimmune diseases like multiple sclerosis [].

Sulindac

Compound Description: Sulindac is a nonsteroidal anti-inflammatory drug (NSAID) [].

Relevance: While structurally dissimilar to bexarotene, sulindac was investigated in combination with bexarotene for its potential in preventing intestinal carcinogenesis in familial adenomatous polyposis (FAP) []. This research highlights the potential for synergistic effects between bexarotene and other agents, even those with different structural classes and primary targets, underscoring the importance of exploring bexarotene's interactions with other drugs [].

Levothyroxine

Compound Description: Levothyroxine is a synthetic form of thyroxine (T4), a thyroid hormone [, ].

Relevance: While not structurally related to bexarotene, levothyroxine is frequently co-administered with bexarotene to manage bexarotene-induced hypothyroidism [, , ]. This frequent co-administration emphasizes the importance of understanding potential drug-drug interactions with Bexarotene-13C4. Notably, levothyroxine's potential to activate the αVβ3 integrin, which is overexpressed in CTCL, might interfere with bexarotene's antineoplastic effects [].

Mogamulizumab

Compound Description: Mogamulizumab is a monoclonal antibody targeting CCR4, a chemokine receptor often expressed on regulatory T cells (Tregs) and some cancer cells [].

Relevance: Although structurally unrelated to bexarotene, mogamulizumab is used in combination with bexarotene for treating advanced CTCL, particularly in cases where bexarotene alone has shown limited efficacy []. This combination therapy underscores the potential for synergistic effects between bexarotene and other agents targeting different aspects of the disease pathway [].

Overview

Bexarotene-13C4 is a stable isotope-labeled derivative of bexarotene, which is primarily known for its role as a retinoid and its applications in cancer therapy, particularly in cutaneous T-cell lymphoma. The incorporation of carbon-13 isotopes allows for enhanced tracking and analysis of the compound's metabolic pathways and interactions within biological systems.

Source

Bexarotene-13C4 can be synthesized in laboratories specializing in organic chemistry and isotopic labeling. It is commercially available from chemical suppliers, such as Clearsynth, which provides detailed specifications regarding its purity and applications .

Classification

Bexarotene-13C4 is classified under the category of retinoids, which are compounds related to vitamin A. More specifically, it is categorized as a selective retinoid X receptor agonist. This classification is significant due to its mechanism of action, which involves modulating gene expression through nuclear receptor pathways.

Synthesis Analysis

Methods

The synthesis of bexarotene-13C4 typically involves a multi-step process that modifies the original bexarotene structure to incorporate the carbon-13 isotopes. The general synthetic pathway includes:

  1. Double Friedel-Crafts Alkylation: Toluene is reacted with 2,5-dichloro-2,5-dimethylhexane to form an alkylated product.
  2. Acylation: The alkylated product undergoes acylation to introduce functional groups necessary for further reactions.
  3. Isotope Incorporation: Carbon-13 isotopes are introduced during specific steps of the synthesis to ensure that they are incorporated into the final product.

Technical Details

The synthesis must be conducted under controlled conditions to ensure the integrity of the carbon-13 labeling. Techniques such as gas chromatography and mass spectrometry are employed to verify the presence and quantity of the labeled compound in the final product .

Molecular Structure Analysis

Structure

The molecular structure of bexarotene-13C4 retains the core structure of bexarotene but includes four carbon atoms labeled with carbon-13 isotopes. The chemical formula for bexarotene is C22H24Cl2O2, while for bexarotene-13C4, it can be represented as C22H20^13C4Cl2O2.

Data

The molecular weight of bexarotene-13C4 is approximately 373.34 g/mol. Its structural features include a phenolic ring system and a retinoid backbone that are crucial for its biological activity.

Chemical Reactions Analysis

Reactions

Bexarotene-13C4 participates in various chemical reactions typical of retinoids, including:

  1. Oxidation: Bexarotene can undergo oxidative metabolism, resulting in several metabolites such as hydroxy-bexarotenes.
  2. Binding Interactions: It binds selectively to retinoid X receptors, influencing gene expression related to cell growth and differentiation.

Technical Details

The metabolic pathways involving bexarotene-13C4 can be traced using stable isotope labeling techniques, allowing researchers to study its pharmacokinetics and dynamics in vivo .

Mechanism of Action

Process

Bexarotene-13C4 acts primarily through activation of retinoid X receptors, which are nuclear receptors that regulate gene expression involved in cellular processes such as differentiation and apoptosis. Upon binding to these receptors, it initiates a cascade of transcriptional events that can lead to anti-cancer effects.

Data

Studies have shown that bexarotene enhances the expression of genes involved in lipid metabolism and reduces amyloid-beta levels in neurodegenerative conditions . Its mechanism also involves modulation of apolipoprotein E levels, which are critical in lipid transport and metabolism.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Bexarotene-13C4 is typically a crystalline solid.
  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or light exposure.
  • Melting Point: Specific melting point data for bexarotene-13C4 may vary slightly from its non-labeled counterpart but generally falls within similar ranges due to structural similarities.

Relevant analyses indicate that the incorporation of carbon-13 does not significantly alter the chemical reactivity compared to unlabeled bexarotene .

Applications

Scientific Uses

Bexarotene-13C4 serves several important roles in scientific research:

  1. Metabolic Studies: It is used extensively in studies examining drug metabolism and pharmacokinetics due to its stable isotope labeling.
  2. Cancer Research: Researchers utilize it to investigate mechanisms underlying cancer therapies involving retinoids.
  3. Neurodegenerative Disease Research: Its effects on amyloid-beta levels make it valuable for studying Alzheimer's disease and related conditions .

By leveraging its unique properties, scientists can gain insights into both fundamental biological processes and potential therapeutic applications involving retinoids like bexarotene.

Properties

CAS Number

1185030-01-6

Product Name

Bexarotene-13C4

IUPAC Name

4-[1-[3-methyl-5,5,8,8-tetra((113C)methyl)-6,7-dihydronaphthalen-2-yl]ethenyl]benzoic acid

Molecular Formula

C24H28O2

Molecular Weight

352.455

InChI

InChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26)/i3+1,4+1,5+1,6+1

InChI Key

NAVMQTYZDKMPEU-PQVJJBODSA-N

SMILES

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C

Synonyms

4-[1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl)benzoic Acid-13C4; LG 100069-13C4; LG 1069-13C4; LG 69-13C4; LGD 1069-13C4; RO 26-4455-13C4; SR 11247-13C4; Targret-13C4; Targretin-13C4; Targretyn-13C4; Targrexin-13C4; _x000B_

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.